molecular formula C12H13BrN2O3 B1475081 Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2206608-16-2

Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1475081
CAS RN: 2206608-16-2
M. Wt: 313.15 g/mol
InChI Key: LRMYJBHRJSBVAM-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate” is similar to the one you mentioned . It has a molecular weight of 283.12 . Another related compound is “Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” with a molecular weight of 269.1 .


Synthesis Analysis

Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity against S. pneumoniae .


Molecular Structure Analysis

The InChI code for “Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate” is 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 . For “Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate”, it is 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

The storage temperature for “Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate” is 28C . For “Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate”, it should be stored in a dry room at room temperature .

Mechanism of Action

While the mechanism of action for “Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate” is not available, compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been studied for their anti-proliferative activity against S. pneumoniae .

Safety and Hazards

The safety information for “Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate” can be found in its MSDS . The same applies to "Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate" .

Future Directions

The development of new TB drugs using imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . This could be a potential future direction for “Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate”.

properties

IUPAC Name

ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-3-17-10-5-8(13)7-15-9(6-14-11(10)15)12(16)18-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMYJBHRJSBVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN2C1=NC=C2C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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